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Compound of Interest

Compound Name: 1-(Piperidin-4-ylmethyl)piperidine

Cat. No.: B1601614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1-(Piperidin-4-ylmethyl)piperidine. Due to the limited availability of direct experimental

spectra for this specific compound in public databases, this document presents predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These

predictions are derived from the analysis of its chemical structure and comparison with

spectroscopic data of closely related piperidine-containing molecules. This guide is intended to

serve as a valuable resource for the identification, characterization, and quality control of 1-
(Piperidin-4-ylmethyl)piperidine in a research and development setting.

Physicochemical Properties
Property Value Source

IUPAC Name
1-(piperidin-4-

ylmethyl)piperidine
[1]

Molecular Formula C₁₁H₂₂N₂ [1]

Molecular Weight 182.31 g/mol [1]

CAS Number 32470-52-3 [1]

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 1-(Piperidin-4-
ylmethyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 2.8 - 3.1 m 2H
H-2'eq, H-6'eq

(Piperidin-1-yl)

~ 2.2 - 2.5 m 4H
H-2'ax, H-6'ax

(Piperidin-1-yl), CH₂

~ 2.9 - 3.2 m 2H
H-2eq, H-6eq

(Piperidin-4-yl)

~ 2.4 - 2.7 t 2H
H-2ax, H-6ax

(Piperidin-4-yl)

~ 1.5 - 1.8 m 5H

H-3'eq, H-5'eq, H-4'

(Piperidin-1-yl), H-

3eq, H-5eq (Piperidin-

4-yl)

~ 1.2 - 1.5 m 6H

H-3'ax, H-5'ax

(Piperidin-1-yl), H-3ax,

H-5ax, H-4 (Piperidin-

4-yl)

~ 1.7 (broad s) s 1H NH (Piperidin-4-yl)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~ 60 - 65 CH₂

~ 54 - 58 C-2', C-6' (Piperidin-1-yl)

~ 46 - 50 C-2, C-6 (Piperidin-4-yl)

~ 35 - 40 C-4 (Piperidin-4-yl)

~ 30 - 35 C-3, C-5 (Piperidin-4-yl)

~ 25 - 30 C-3', C-5' (Piperidin-1-yl)

~ 23 - 27 C-4' (Piperidin-1-yl)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Data

Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Medium, Broad N-H Stretch (secondary amine)

2920, 2850 Strong C-H Stretch (aliphatic)

1450 Medium C-H Bend (methylene)

1150 Medium C-N Stretch

Mass Spectrometry (MS)
Table 4: Predicted MS Data (Electron Ionization)
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m/z Relative Intensity Assignment

182 Medium [M]⁺ (Molecular Ion)

167 Low [M - CH₃]⁺

98 High
[C₆H₁₂N]⁺ (Piperidinylmethyl

fragment)

84 Very High
[C₅H₁₀N]⁺ (Piperidine

fragment)

Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments and can be

adapted for the analysis of 1-(Piperidin-4-ylmethyl)piperidine.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.[2]

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

[2]

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum with 16-64 scans to achieve a good signal-to-noise ratio.

Set a spectral width of approximately 12 ppm, centered around 5-6 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.[2]
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¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A higher number of scans (typically 1024 or more) will be necessary due to the low natural

abundance of ¹³C.

Set a spectral width of approximately 220-250 ppm.

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.[2]

Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier

transform, phase correction, and baseline correction. Reference the spectra to the residual

solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the

neat sample directly on the ATR crystal. For transmission IR, a thin film can be prepared

between two KBr plates.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.[2]
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[2]

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

direct infusion or after separation by Gas Chromatography (GC-MS).[2]

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization

technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).[2]

Detection: An electron multiplier or a similar detector records the abundance of each ion.[2]

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of 1-
(Piperidin-4-ylmethyl)piperidine.
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Click to download full resolution via product page

Caption: General experimental workflow for spectroscopic analysis.
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Caption: A plausible synthetic pathway for the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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